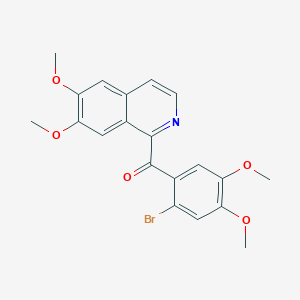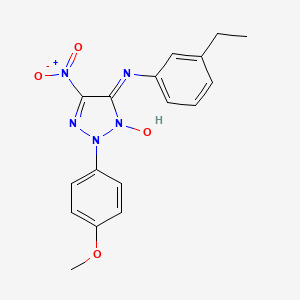![molecular formula C15H17N5O2S B4195767 N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4195767.png)
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide
描述
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of ARF1, a protein that plays a crucial role in intracellular trafficking and membrane dynamics.
作用机制
The mechanism of action of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide involves the inhibition of ARF1. ARF1 is a small GTPase that plays a crucial role in the regulation of intracellular trafficking and membrane dynamics. This protein is involved in the formation of coated vesicles, which transport cargo molecules between different cellular compartments. The inhibition of ARF1 by this compound has been shown to affect the formation of coated vesicles, leading to the disruption of intracellular trafficking and membrane dynamics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide have been extensively studied. This compound has been shown to affect the formation of coated vesicles, leading to the disruption of intracellular trafficking and membrane dynamics. This disruption can have various effects on cellular processes, including protein sorting, membrane fusion, and receptor signaling. The inhibition of ARF1 by this compound has also been shown to affect the morphology and function of organelles, such as the Golgi apparatus and endoplasmic reticulum.
实验室实验的优点和局限性
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potency and specificity towards ARF1, making it a valuable tool for studying the mechanisms of intracellular trafficking. This compound also has a well-defined mechanism of action, which allows for precise control over its effects. However, one of the limitations of this compound is its potential toxicity, which can affect cell viability and experimental outcomes. The use of this compound in lab experiments requires careful optimization of dosage and exposure time to minimize its toxic effects.
未来方向
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has several potential future directions for research. One of the main directions is the development of more potent and specific ARF1 inhibitors, which can be used to study the mechanisms of intracellular trafficking and membrane dynamics. Another direction is the application of this compound in disease models, where the dysregulation of intracellular trafficking and membrane dynamics is implicated in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. The use of this compound in combination with other drugs or therapies may also have potential synergistic effects, which can improve their efficacy and reduce their side effects.
科学研究应用
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of ARF1, which is involved in the regulation of intracellular trafficking and membrane dynamics. ARF1 has been implicated in various cellular processes, including vesicular transport, protein sorting, and membrane fusion. The inhibition of ARF1 by this compound has been shown to affect these processes, making it a valuable tool for studying the mechanisms of intracellular trafficking.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-8(21)10-3-5-11(6-4-10)18-14(22)9(2)23-15-19-12(16)7-13(17)20-15/h3-7,9H,1-2H3,(H,18,22)(H4,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYVOMCBLXHCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-bromobenzyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B4195685.png)
![3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4195693.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4195695.png)
![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4195711.png)
![(2-furylmethyl){5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4195716.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4195730.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~,N~5~-dipropylglutamamide](/img/structure/B4195737.png)
![2-iodo-5-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid](/img/structure/B4195739.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4195755.png)
![2,2-dichloro-N-[2-(4-chlorophenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B4195757.png)


